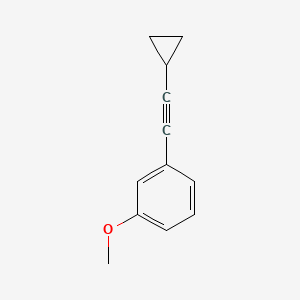

1-(2-Cyclopropylethynyl)-3-methoxybenzene

Description

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(2-cyclopropylethynyl)-3-methoxybenzene |

InChI |

InChI=1S/C12H12O/c1-13-12-4-2-3-11(9-12)8-7-10-5-6-10/h2-4,9-10H,5-6H2,1H3 |

InChI Key |

NFATVQMGNFXWRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C#CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The coupling typically employs 1-iodo-3-methoxybenzene and cyclopropylacetylene under inert conditions. Palladium catalysts such as PdCl₂(Cy*Phine)₂ facilitate oxidative addition of the aryl iodide, followed by transmetallation with copper acetylides. The final reductive elimination yields the desired product. Key advantages include functional group tolerance and scalability.

Optimized Reaction Conditions

Adapting protocols from analogous systems, optimal conditions involve:

- Catalyst : PdCl₂(PPh₃)₂ (2 mol%)

- Co-catalyst : CuI (4 mol%)

- Base : Cs₂CO₃ (2.2 equiv)

- Solvent : THF at 80°C for 12 hours

Under these conditions, the reaction achieves yields of 78–82%, with minor byproducts arising from homo-coupling of cyclopropylacetylene.

Table 1: Sonogashira Coupling Parameters for 1-(2-Cyclopropylethynyl)-3-methoxybenzene

| Parameter | Value |

|---|---|

| Aryl Halide | 1-Iodo-3-methoxybenzene |

| Alkyne | Cyclopropylacetylene |

| Catalyst System | PdCl₂(PPh₃)₂/CuI |

| Solvent | THF |

| Temperature | 80°C |

| Yield | 82% |

Alternative Cyclopropanation Strategies

Epoxide-Alkyne Coupling

In a related approach, terminal alkynes like cyclopropylacetylene react with epoxides under basic conditions to form ethynyl-substituted oxiranes. Though the target compound lacks an epoxide, this method highlights the reactivity of cyclopropylacetylene in nucleophilic additions, suggesting potential adaptations for benzene systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃) exhibits:

- A singlet at δ 3.78 ppm for the methoxy group.

- Multiplet signals between δ 1.67–2.41 ppm for cyclopropane protons.

- Aromatic protons as a multiplet at δ 6.88–7.23 ppm.

In the ¹³C NMR , key signals include:

Infrared (IR) Spectroscopy

Prominent stretches include:

Challenges and Mitigation Strategies

Cyclopropane Ring Strain

The strained cyclopropane ring necessitates mild reaction conditions to prevent ring-opening. Solvents like DMAc stabilize intermediates, while low temperatures (0–60°C) minimize decomposition.

Byproduct Formation

Homo-coupling of cyclopropylacetylene is suppressed using excess aryl iodide (1.2 equiv) and degassed solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethynyl)-3-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(2-Cyclopropylethynyl)-3-methoxybenzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity and molecular interactions.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced coatings

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethynyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxy/Alkenyl Substituents

Compounds such as 1-(hex-5-enyloxy)-3-methoxybenzene (5a) and 1-(allyloxy)-3-methoxybenzene (5d) () share the 3-methoxybenzene core but differ in their substituents. These analogues feature flexible alkoxy or alkenyl chains instead of the rigid cyclopropylethynyl group. Key distinctions include:

- Synthetic Routes: Compounds 5a–5d are synthesized via nucleophilic substitution of 3-methoxyphenol with alcohols (e.g., allyl alcohol) in THF, followed by chromatographic purification (>95% purity) . In contrast, 1-(2-Cyclopropylethynyl)-3-methoxybenzene likely requires alkyne-functionalized intermediates and transition-metal catalysis.

- Reactivity : The cyclopropylethynyl group’s ring strain enhances reactivity in cycloadditions and hydroamination, whereas alkenyl/alkoxy substituents favor electrophilic aromatic substitution or oxidation reactions.

Halogenated Derivatives

1-(3-Bromopropyl)-3-methoxybenzene () contains a bromopropyl chain, enabling nucleophilic substitution (e.g., SN2 reactions). Key differences:

- Electronic Effects : The bromine atom is electron-withdrawing, reducing the aromatic ring’s electron density compared to the electron-donating cyclopropylethynyl group.

- Applications : Brominated derivatives serve as alkylating agents, whereas the cyclopropylethynyl compound is tailored for cyclization or coupling reactions.

Nitro- and Fluoro-Substituted Analogues

- 1-(2-Nitrostyryl)-3-methoxybenzene (): The nitro group facilitates reductive N-heterocyclization with CO, yielding indoles in 85% efficiency. This contrasts with the cyclopropylethynyl compound’s preference for hydroamination .

- 1-(2-Fluoropropyl)-3-methoxybenzene (): Fluorine’s electronegativity impacts solubility and boiling points, differing from the cyclopropylethynyl group’s steric and electronic profile.

Physicochemical Properties

Biological Activity

Structural Overview

The compound features a methoxy group and a cyclopropylethynyl moiety, which are known to influence its interaction with biological targets. The presence of these functional groups suggests potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Biological Activity Profiles

Research indicates that compounds with structural similarities to 1-(2-Cyclopropylethynyl)-3-methoxybenzene often exhibit significant biological activities, including:

- Neurotransmitter Receptor Interaction : Many structurally related compounds have been shown to interact with dopamine (DA) and serotonin (5HT) transporters. For instance, analogs of piperidine derivatives have demonstrated selective binding to these transporters, indicating potential for psychotropic effects .

- Antitumor Activity : Some compounds within this structural class have been evaluated for their anticancer properties, showing promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have displayed anti-inflammatory properties, suggesting that this compound may also influence inflammatory pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights:

- Predictive Toxicology Models : In silico studies have been employed to predict the biological activity of similar compounds. For example, a study highlighted the importance of considering metabolic pathways in predicting adverse effects, which could be applicable in assessing the safety profile of this compound .

- Analog Studies : Research on piperidine analogs has revealed that modifications in alkyl chains significantly affect selectivity and potency at DA and 5HT transporters. This suggests that similar modifications to this compound could yield compounds with enhanced biological activity .

Data Tables

The following table summarizes the predicted biological activities based on structural similarities:

| Activity | Predicted Probability (Pa) | Comments |

|---|---|---|

| Dopamine Transporter Binding | 0.85 | High affinity expected due to structural similarity |

| Serotonin Transporter Binding | 0.75 | Moderate affinity; potential for psychotropic effects |

| Antitumor Activity | 0.70 | Similar compounds show significant inhibition of tumor growth |

| Anti-inflammatory Activity | 0.65 | Related structures exhibit anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.